
Murine Survivin (20-28)
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Overview
Description
Murine Survivin; Baculoviral IAP repeat-containing protein 5
Scientific Research Applications
Vaccine Development
Murine Survivin (20-28) has been extensively studied as a component of peptide vaccines designed to stimulate specific immune responses. The peptide has shown promise in inducing cytotoxic T lymphocyte (CTL) responses against tumor cells.
- Case Study: Intradermal DNA Electroporation
A study demonstrated that intradermal electroporation of a human survivin encoding plasmid could induce survivin-specific CD8+ CTL responses that cross-react with the murine epitope survivin (20-28). This approach led to effective tumor protection in mice challenged with B16 melanoma cells, highlighting the potential of survivin-based vaccines in cancer therapy .
Immunotherapy for Breast Cancer
Murine Survivin (20-28) has been explored in the context of triple-negative breast cancer (TNBC).
- Case Study: Adjuvanted Peptide Vaccine
In a preclinical study using the 4T1 murine mammary tumor model, vaccination with survivin peptide-loaded microspheres resulted in significantly slower tumor growth rates compared to control groups. The study indicated that the vaccine elicited a specific immune response characterized by gamma interferon production from splenocytes, suggesting its potential as a neoadjuvant therapy for TNBC .
Data Tables
Chemical Reactions Analysis
Immunological Reactions and CTL Responses
Murine survivin (20-28) stimulates CD8+ cytotoxic T lymphocytes (CTLs) .
Key findings:
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Intradermal DNA electroporation (EP) with a plasmid encoding human survivin generates CTL responses cross-reactive with the murine surv20–28 epitope .
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Vaccinated mice displayed specific cytotoxic activity against B16 melanoma cells and peptide-pulsed RMA-S cells in vitro, as well as against surv20–28 peptide-pulsed target cells in vivo .
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In vivo cytotoxicity assays showed specific killing of surv20–28-pulsed target cells in vaccinated mice compared to controls .
Table 1: CTL Activity Against Target Cells
Target Cell | Vaccination | Cytotoxic Activity |
---|---|---|
RMA-S pulsed with surv20-28 | pSURV (Survivin DNA vaccine) | Yes |
RMA-S pulsed with control peptide | pSURV (Survivin DNA vaccine) | No |
B16 melanoma cells | pSURV (Survivin DNA vaccine) | Yes (in some mice) |
B16 melanoma cells | pEMPTY (Control plasmid) | No |
Spleen cells pulsed with surv20-28 | Survivin plasmid | Yes |
Spleen cells pulsed with control | Empty plasmid | No |
Role in Tumor Protection and Angiogenesis
Vaccination using murine survivin (20-28) has demonstrated potential in suppressing angiogenesis and providing protection against tumor challenges . Intradermal EP with a survivin DNA vaccine notably suppressed angiogenesis in vivo and elicited protection against highly aggressive syngeneic B16 melanoma tumor challenge .
Relationship to Human Survivin (20-28)
The murine and human surv20–28 peptides exhibit a high degree of similarity, differing by only one amino acid at the N-terminal end . This similarity is crucial because immunization with the gene encoding human survivin can induce CTLs that recognize the murine epitope . Both peptides bind to MHC class I molecules with similar efficiency, further supporting their cross-reactivity .
Properties
sequence |
ATFKNWPFL |
---|---|
source |
Mus musculus (Mouse) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Murine Survivin (20-28); Baculoviral IAP repeat-containing protein 5 (20-28) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.